molecular formula C20H18BrN3O3 B12055644 N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide

Cat. No.: B12055644
M. Wt: 428.3 g/mol
InChI Key: BKEZKVSWKWLOKF-WSDLNYQXSA-N
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Description

N’-(3-BROMOBENZYLIDENE)-4-HO-2-OXO-1-PR-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromobenzylidene group attached to a quinolinecarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-BROMOBENZYLIDENE)-4-HO-2-OXO-1-PR-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE typically involves the condensation of 3-bromobenzaldehyde with a suitable hydrazide derivative. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-BROMOBENZYLIDENE)-4-HO-2-OXO-1-PR-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted benzylidene compounds.

Scientific Research Applications

N’-(3-BROMOBENZYLIDENE)-4-HO-2-OXO-1-PR-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: It is being investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N’-(3-BROMOBENZYLIDENE)-4-HO-2-OXO-1-PR-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular receptors, leading to changes in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-BROMOBENZYLIDENE)-2,4-DIHYDROXYBENZOHYDRAZIDE
  • N’-(3-BROMOBENZYLIDENE)-3-NITROBENZOHYDRAZIDE
  • N’-(3-BROMOBENZYLIDENE)-2-(1-NAPHTHYLOXY)PROPANOHYDRAZIDE

Uniqueness

N’-(3-BROMOBENZYLIDENE)-4-HO-2-OXO-1-PR-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE is unique due to its quinolinecarbohydrazide moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C20H18BrN3O3

Molecular Weight

428.3 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide

InChI

InChI=1S/C20H18BrN3O3/c1-2-10-24-16-9-4-3-8-15(16)18(25)17(20(24)27)19(26)23-22-12-13-6-5-7-14(21)11-13/h3-9,11-12,25H,2,10H2,1H3,(H,23,26)/b22-12+

InChI Key

BKEZKVSWKWLOKF-WSDLNYQXSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC(=CC=C3)Br)O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=CC=C3)Br)O

Origin of Product

United States

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